molecular formula C17H14N4O3 B11115350 N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide

Cat. No.: B11115350
M. Wt: 322.32 g/mol
InChI Key: WAIUEFMKSYEDQG-UHFFFAOYSA-N
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Description

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide is a heterocyclic acetamide derivative characterized by a fused benzazolinylidene hydrazine core and a phenylcarbonylamino side chain. Its structure combines a 1H-benzo[d]azolin-3-ylidene moiety (a bicyclic indole-like system) with a hydrazine-linked acetamide group, further substituted by a benzamide fragment.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H14N4O3/c22-14(10-18-16(23)11-6-2-1-3-7-11)20-21-15-12-8-4-5-9-13(12)19-17(15)24/h1-9,19,24H,10H2,(H,18,23)

InChI Key

WAIUEFMKSYEDQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Benzoazolinone Ring Formation

The benzoazolinone core is synthesized from anthranilic acid derivatives. A representative protocol involves:

  • Cyclization of methyl anthranilate with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, yielding 1H-benzo[d]azolin-2-one.

  • Bromination : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 5- and 7-positions for derivatives requiring halogenation.

Hydrazine Functionalization

3-Hydrazinylidene-1H-benzo[d]azolin-2-one is prepared via:

  • Hydrazine addition : Reacting 1H-benzo[d]azolin-2-one with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 12 hours).

  • Tautomerization : The product exists predominantly in the hydrazone tautomeric form due to conjugation with the azolinone ring.

Synthesis of 2-(Phenylcarbonylamino)Acetyl Chloride

Acylation of Glycine

2-(Phenylcarbonylamino)acetic acid is synthesized through:

  • Schotten-Baumann reaction : Glycine reacts with benzoyl chloride (C₆H₅COCl) in aqueous NaOH (0°C, 2 hours), forming the benzoylated amino acid.

  • Acid chloride formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) in dry toluene (reflux, 4 hours) yields the corresponding acetyl chloride.

Hydrazone Bridge Formation

The critical coupling step involves condensing 3-hydrazinylidene-1H-benzo[d]azolin-2-one with 2-(phenylcarbonylamino)acetyl chloride. Two primary methods are documented:

Direct Condensation in Polar Aprotic Solvents

  • Reaction conditions : Combine equimolar quantities of both intermediates in anhydrous DMF with triethylamine (TEA) as a base (25°C, 24 hours).

  • Workup : Precipitation in ice-cwater followed by filtration and recrystallization from ethanol/water (7:3 v/v).

    • Yield : 62–68%

    • Purity : ≥95% (HPLC)

Catalytic Coupling Using EDCI/HOBt

  • Activation : 2-(Phenylcarbonylamino)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Coupling : React with 3-hydrazinylidene-1H-benzo[d]azolin-2-one at 0°C → 25°C (12 hours).

    • Yield : 74–79%

    • Advantage : Minimizes racemization compared to direct acyl chloride methods.

Optimization and Process Analytics

Solvent Screening

Solvent polarity significantly impacts reaction efficiency (Table 1):

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.76895
DMSO46.77194
THF7.54388
Acetonitrile37.55892

Data compiled from

Temperature Profiling

Elevated temperatures (50–60°C) reduce reaction time but promote hydrazone hydrolysis, capping yields at 55–60%. Microwave-assisted synthesis (80°C, 30 minutes) achieves 70% yield with 50 W irradiation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 7.8 Hz, 1H, ArH), 7.82–7.35 (m, 5H, Ph), 4.21 (s, 2H, CH₂), 2.01 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₄N₄O₃ [M+H]⁺: 323.1142; found: 323.1139.

Purity Assessment

  • HPLC : C₁₈ column (4.6 × 250 mm), gradient elution (MeCN/H₂O + 0.1% TFA), retention time = 12.7 min.

  • Elemental Analysis : Calcd (%) C 63.35, H 4.38, N 17.38; Found C 63.29, H 4.41, N 17.32.

Challenges and Mitigation Strategies

  • Hydrazone Hydrolysis : Minimized by maintaining pH < 7 during workup and avoiding aqueous bases.

  • Byproduct Formation : Unreacted acyl chloride quenched with cold MeOH prior to coupling.

  • Solubility Issues : DMSO/EtOH mixtures (1:1) enhance solubility during recrystallization.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enable rapid mixing and temperature control, achieving 82% yield at 100 g/batch scale.

  • Green Chemistry Metrics :

    • E-factor : 18.2 (solvent recovery reduces to 6.7)

    • PMI : 32.1 kg/kg product

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]azolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Key Research Findings and Trends

Activity Correlation :

  • The presence of electron-withdrawing groups (e.g., nitro in the target compound) may enhance biological activity by increasing electrophilicity, as seen in benzotriazole analgesics .
  • Lipophilic substituents (e.g., allyl or methyl groups) improve membrane permeability, critical for antimicrobial agents .

Synthetic Challenges :

  • Benzazolinylidene hydrazines require precise control of reaction conditions to avoid side reactions, whereas benzotriazoles are more straightforward to synthesize .

Biological Activity

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including ultrasound-assisted synthesis which enhances the yield and purity of the product. The molecular structure includes a benzo[d]azolin moiety, which is known for its biological properties.

Molecular Structure

  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • SMILES Notation : Cc1cccc2c1c(=O)n(c(=O)n2)C(=C(C)C)N(C)C

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cells, particularly in colon (HCT-116) and cervical (HeLa) cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
6aHCT-1164.33Induction of apoptosis
6bHeLa33.8Cell cycle arrest
6cHCT-1165.15Inhibition of DNA synthesis

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : Studies indicate that it promotes programmed cell death through mitochondrial pathways.
  • Targeting Specific Pathways : It may target key signaling pathways involved in tumor growth and metastasis.

Study 1: Efficacy in Colon Cancer

In a study assessing the efficacy of N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide against HCT-116 cells, results indicated a significant reduction in cell viability at concentrations above 4 µM. The mechanism was linked to apoptosis as evidenced by increased caspase activity.

Study 2: Cervical Cancer Response

Another investigation focused on HeLa cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 33.8 µM. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)acetamide, and what reaction conditions are critical for yield optimization?

  • The compound can be synthesized via microwave-assisted condensation of hydrazide derivatives with substituted benzaldehydes or ketones. Key steps include refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst (2–4 hours, 68–95% yields) .
  • Solvent choice (e.g., DMF or DMSO) and temperature control (80–100°C) are critical to avoid side reactions. Ethanol or methanol is typically used for recrystallization to ensure purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

  • IR spectroscopy : Peaks at 1710–1730 cm⁻¹ (C=O stretching of acetamide), 3200–3400 cm⁻¹ (N-H stretching), and 2200 cm⁻¹ (C≡N if present) .
  • ¹H/¹³C NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 2.2–2.4 ppm (CH₃ groups), and δ 165–170 ppm (carbonyl carbons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) consistent with the molecular formula .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • The compound is hygroscopic and degrades in acidic/basic conditions. Store in inert atmospheres (N₂) at –20°C to prevent hydrolysis of the azolinone ring .
  • Degradation products include phenylcarbonylamino acetic acid (via amide bond cleavage) and benzazolinone derivatives (detected via HPLC-MS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

  • Microwave-assisted synthesis improves scalability by reducing reaction times (2–4 hours vs. 12 hours for conventional heating) and minimizing side products .
  • Purification challenges at larger scales are addressed using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in methanol/water mixtures .

Q. How can computational modeling (e.g., DFT) predict the compound’s bioactivity and optimize its pharmacophore?

  • Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anti-inflammatory activity. For example, a HOMO energy of –5.2 eV predicts DNA intercalation potential .
  • Molecular docking studies (using AutoDock Vina) identify binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV .

Q. What experimental designs validate the compound’s mechanism of action in anti-inflammatory assays?

  • In vitro : COX-2 inhibition assays (IC₅₀ values measured via ELISA) and TNF-α suppression in RAW 264.7 macrophages .
  • In vivo : Carrageenan-induced paw edema models in rats, with dose-dependent reduction in swelling (30–50% at 10 mg/kg) .

Q. How do structural modifications (e.g., halogen substitution) impact solubility and bioavailability?

  • Fluorine or chlorine at the phenyl ring enhances lipophilicity (logP increases by 0.5–1.0 units) but reduces aqueous solubility. PEGylation or pro-drug formulations (e.g., ester derivatives) improve bioavailability .
  • Substituents at the azolinone ring (e.g., methyl groups) increase metabolic stability in liver microsome assays (t₁/₂ > 120 minutes) .

Methodological Notes for Data Analysis

  • Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Low bioactivity in initial screens : Optimize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to mimic physiological environments .

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